
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a cyclohexyl group bonded to a tin atom, which is further bonded to two 4-chlorophenyl groups and an acetyloxy group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with 4-chlorophenylmagnesium bromide, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The tin center can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl)cyclohexyltin chloride
- Bis(4-chlorophenyl)dimethyltin
- Bis(4-chlorophenyl)diphenyltin
Uniqueness
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. The combination of the cyclohexyl and 4-chlorophenyl groups also contributes to its unique chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
82594-07-8 |
|---|---|
Fórmula molecular |
C20H22Cl2O2Sn |
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
[bis(4-chlorophenyl)-cyclohexylstannyl] acetate |
InChI |
InChI=1S/2C6H4Cl.C6H11.C2H4O2.Sn/c2*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;1-2(3)4;/h2*2-5H;1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
DOZOGJWTVJJIRM-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Sn](C1CCCCC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
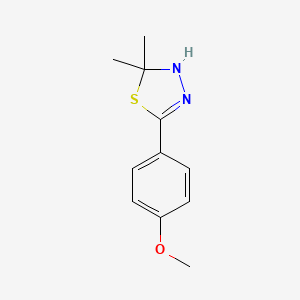
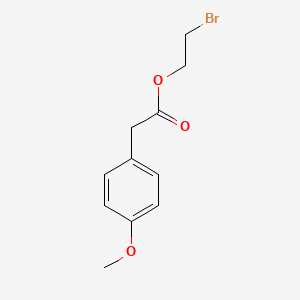
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

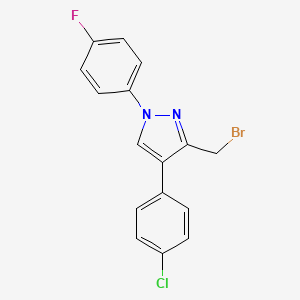

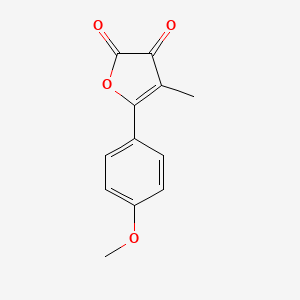
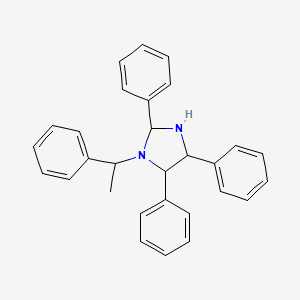
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)

